molecular formula C14H16F3N3O4S B8188704 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate

3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate

Cat. No.: B8188704
M. Wt: 379.36 g/mol
InChI Key: MEDLFYAYBKTQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H16F3N3O4S and its molecular weight is 379.36 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate is a derivative of the oxadiazole class, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F3N3O3SC_{13}H_{12}F_3N_3O_3S, with a molecular weight of approximately 379.35 g/mol. The structure features a pyrrolidine ring and a trifluoromethyl group attached to the oxadiazole core, which is known to enhance biological activity.

Anticancer Activity

  • Mechanisms of Action : Compounds containing the oxadiazole moiety have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, derivatives of 1,2,4-oxadiazoles have demonstrated inhibitory effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.67 µM to 6.55 µM depending on the specific derivative and cell line tested .
  • Case Studies : A study reported that certain oxadiazole derivatives exhibited up to 90% inhibition in breast cancer cell lines (T-47D) at concentrations as low as 105M10^{-5}M . Another research highlighted the compound's efficacy against multiple cancer types, including melanoma and leukemia .

Antimicrobial Activity

The oxadiazole derivatives also show promising activity against various microbial strains. For instance:

  • Mycobacterium tuberculosis : Some derivatives have demonstrated effectiveness against resistant strains, indicating potential for tuberculosis treatment .
  • Antibacterial Properties : Compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values in the low micromolar range .

Anti-inflammatory and Analgesic Effects

Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) . This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising metabolic stability and bioavailability. For instance, one derivative exhibited a half-life of approximately 1.63 hours with significant plasma concentrations post-administration .

Data Summary Table

Biological ActivityObserved EffectsReference
Anticancer IC50 values: 0.67 - 6.55 µM across various cell lines
Antimicrobial Effective against resistant strains of Mycobacterium tuberculosis
Anti-inflammatory Inhibition of COX enzymes
Pharmacokinetics Half-life: ~1.63 hours; good bioavailability

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The trifluoromethyl group in 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole enhances lipophilicity, which can improve cell membrane penetration and increase efficacy against various pathogens. Studies have shown that compounds with similar structures have demonstrated activity against bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties
Oxadiazole derivatives have also been studied for their anti-inflammatory effects. The presence of the pyrrolidine ring may contribute to the modulation of inflammatory pathways. In vitro studies have suggested that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

CNS Activity
The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for neurological research. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. Further research is needed to elucidate its mechanisms of action in the central nervous system .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to improved thermal resistance and chemical stability, making these materials suitable for high-performance applications .

Coatings and Adhesives
Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating advanced coatings and adhesives. Its incorporation can enhance adhesion properties while providing resistance against environmental degradation .

Agricultural Chemistry Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its biological activity against certain pests. Research indicates that oxadiazole derivatives can disrupt metabolic processes in insects, leading to effective pest control solutions. Field trials are necessary to evaluate efficacy and environmental impact .

Summary of Findings

The diverse applications of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate highlight its potential across various scientific domains. Its unique structural features contribute to its effectiveness in medicinal chemistry as an antimicrobial and anti-inflammatory agent while also offering advantages in materials science and agricultural applications.

Application Area Potential Uses Key Benefits
Medicinal ChemistryAntimicrobial agentsEnhanced cell penetration
Anti-inflammatory drugsModulation of inflammatory pathways
CNS-related therapiesPotential neuroprotective effects
Material SciencePolymer matricesImproved thermal stability
Coatings and adhesivesResistance to solvents
Agricultural ChemistryPesticidesDisruption of insect metabolism

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-pyrrolidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O.C7H8O3S/c8-7(9,10)6-12-5(13-14-6)4-1-2-11-3-4;1-6-2-4-7(5-3-6)11(8,9)10/h4,11H,1-3H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLFYAYBKTQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.